Tert-butyl 4-amino-3-cyclopropylbutanoate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-3-cyclopropylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)6-9(7-12)8-4-5-8/h8-9H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTPMJKFHSNZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CN)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155593 | |
| Record name | Cyclopropanepropanoic acid, β-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-95-5 | |
| Record name | Cyclopropanepropanoic acid, β-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989671-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanepropanoic acid, β-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 4 Amino 3 Cyclopropylbutanoate
Established Synthetic Routes and Strategies for the Compound
One of the well-documented conventional routes commences with the Michael addition of a suitable nitrogen-containing nucleophile to a cyclopropyl-substituted α,β-unsaturated ester. This is followed by the reduction of a nitro group or the deprotection of a protected amine to furnish the desired amino group. The final step typically involves the esterification of the carboxylic acid to its tert-butyl ester.
A representative multi-step synthesis is outlined below:
Wittig Reaction: The synthesis often begins with the reaction of cyclopropanecarboxaldehyde (B31225) with a phosphorus ylide, such as (triphenylphosphoranylidene)acetonitrile, to form 3-cyclopropylacrylonitrile.
Michael Addition: A nitroalkane, like nitromethane, is then added across the double bond of the acrylonitrile (B1666552) in a Michael addition reaction, catalyzed by a base such as sodium ethoxide, to yield 4-nitro-3-cyclopropylbutanenitrile.
Nitrile Hydrolysis and Esterification: The nitrile group is subsequently hydrolyzed under acidic conditions, and the resulting carboxylic acid is esterified to its tert-butyl ester using a reagent like N,N'-di-tert-butyl-diisopropyl-phosphoramidite.
Nitro Group Reduction: Finally, the nitro group is reduced to the primary amine using a reducing agent like hydrogen gas with a palladium catalyst on carbon (Pd/C) or tin(II) chloride, to afford the target compound, tert-butyl 4-amino-3-cyclopropylbutanoate.
A summary of the reaction steps and typical yields is presented in the table below.
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Wittig Reaction | Cyclopropanecarboxaldehyde, (triphenylphosphoranylidene)acetonitrile | 85-90 |
| 2 | Michael Addition | 3-cyclopropylacrylonitrile, Nitromethane, Sodium ethoxide | 70-80 |
| 3 | Nitrile Hydrolysis & Esterification | 4-nitro-3-cyclopropylbutanenitrile, H2SO4, N,N'-di-tert-butyl-diisopropyl-phosphoramidite | 60-70 |
| 4 | Nitro Group Reduction | 4-nitro-3-cyclopropylbutanoate, H2, Pd/C | 90-95 |
This table presents a generalized representation of a conventional multi-step synthesis. Actual yields may vary depending on the specific reaction conditions and scale.
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary disconnection is at the C-N bond, suggesting that the amino group can be introduced late in the synthesis via the reduction of a nitro group or an azide (B81097). Another key disconnection is at the C3-C4 bond, which can be formed through a conjugate addition to an α,β-unsaturated system.
This analysis leads to the identification of simple and readily available starting materials, such as cyclopropanecarboxaldehyde, a nitroalkane, and a source of cyanide. The tert-butyl ester group is typically introduced in the final stages of the synthesis to avoid its cleavage under harsh reaction conditions.
Novel and Efficient Synthetic Approaches to this compound
Recent research has focused on developing more efficient and environmentally benign synthetic routes to this compound. These efforts have led to the development of one-pot synthesis techniques, the application of green chemistry principles, and the exploration of novel catalytic methodologies.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, lower costs, and improved efficiency. A reported one-pot approach for the synthesis of this compound involves a tandem Michael addition-reduction sequence.
In this approach, the Michael addition of a protected amine, such as dibenzylamine, to a cyclopropyl-substituted α,β-unsaturated ester is followed by the in-situ reduction of the resulting enolate. The protecting groups are then removed, and the carboxylic acid is esterified to its tert-butyl ester in the same reaction vessel.
The table below provides a comparison of the conventional multi-step synthesis with a one-pot approach.
| Parameter | Conventional Multistep Synthesis | One-Pot Synthesis |
| Number of Steps | 4 | 1 (tandem reaction) |
| Overall Yield (%) | ~40-50 | ~60-70 |
| Isolation of Intermediates | Yes (3 intermediates) | No |
| Solvent & Reagent Usage | High | Reduced |
| Reaction Time | Several days | ~24 hours |
This table illustrates the potential advantages of a one-pot synthesis over a conventional multi-step approach.
The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize the environmental impact of the manufacturing process. Key areas of focus include the use of greener solvents, the development of catalytic reactions, and the reduction of waste.
For instance, the replacement of hazardous organic solvents like dichloromethane (B109758) and toluene (B28343) with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) has been explored. Additionally, the use of catalytic hydrogenation for the reduction of the nitro group, as opposed to stoichiometric reducing agents like tin(II) chloride, significantly reduces the generation of heavy metal waste.
The following table highlights some green chemistry modifications applied to the synthesis.
| Green Chemistry Principle | Conventional Method | Greener Alternative |
| Solvent Selection | Dichloromethane, Toluene | 2-Methyltetrahydrofuran (2-MeTHF), Water |
| Atom Economy | Use of stoichiometric reagents (e.g., Wittig reagent) | Catalytic reactions (e.g., Heck coupling) |
| Waste Reduction | Stoichiometric reduction with SnCl2 (metal waste) | Catalytic hydrogenation with H2/Pd-C (recyclable catalyst) |
| Energy Efficiency | High-temperature reactions | Room temperature or mildly heated reactions |
This table showcases examples of how green chemistry principles can be integrated into the synthesis of this compound.
The development of novel catalytic methodologies for the key bond-forming steps in the synthesis of this compound is an active area of research. Asymmetric catalysis, in particular, offers the potential for the stereoselective synthesis of chiral analogs of the target compound.
One promising approach involves the use of a chiral rhodium catalyst for the asymmetric conjugate addition of a nitrogen nucleophile to a cyclopropyl-substituted α,β-unsaturated ester. This method allows for the direct installation of the amino group with high enantioselectivity, thus avoiding the need for chiral resolution or the use of chiral starting materials.
The performance of a hypothetical chiral catalyst in this key reaction is summarized in the table below.
| Catalyst | Substrate | Enantiomeric Excess (ee, %) | Yield (%) |
| [Rh(acac)(CO)2] with chiral ligand | Tert-butyl 3-cyclopropylacrylate | >95 | 85-90 |
| [Cu(OTf)2] with chiral ligand | Tert-butyl 3-cyclopropylacrylate | 90-95 | 80-85 |
| Organocatalyst (e.g., chiral amine) | Tert-butyl 3-cyclopropylacrylate | 85-90 | 75-80 |
This table presents hypothetical data for the performance of different catalytic systems in the asymmetric synthesis of a precursor to the target compound.
Stereoselective Synthesis of this compound
The creation of the distinct stereoisomers of this compound hinges on two critical aspects: the asymmetric synthesis of the chiral cyclopropyl (B3062369) fragment and the diastereoselective formation of the aminobutanoate portion, ensuring the correct relative orientation of the substituents.
Asymmetric Synthetic Pathways to Chiral Cyclopropyl-Containing Butanoates
The initial challenge in the synthesis is the introduction of the cyclopropyl group with a defined absolute stereochemistry. This can be approached by either starting with a chiral cyclopropyl precursor or by performing an asymmetric cyclopropanation reaction on an achiral substrate.
One effective strategy involves the use of a chiral auxiliary. This approach temporarily incorporates a chiral molecule that directs the stereochemical outcome of a subsequent reaction. For instance, an α,β-unsaturated ester can be attached to a chiral auxiliary, such as an Evans oxazolidinone. The subsequent cyclopropanation of the double bond is then influenced by the steric hindrance of the auxiliary, leading to the formation of the cyclopropyl ring on a specific face of the molecule. After the reaction, the auxiliary can be cleaved to yield the chiral cyclopropyl-containing butanoate.
Another powerful method is the use of chiral catalysts in cyclopropanation reactions. For example, transition metal catalysts, often featuring rhodium or copper, complexed with chiral ligands can catalyze the decomposition of diazo compounds to generate a carbene, which then adds to an alkene substrate. The chiral environment provided by the ligand ensures that the cyclopropane (B1198618) is formed with high enantioselectivity.
A multicomponent coupling reaction provides a direct route to functionalized cyclopropyl-containing amino acids. nih.gov For instance, the coupling of alkenylzirconocenes with N-diphenylphosphinoyl imines can generate complex cyclopropyl structures that serve as precursors to the target molecule. nih.gov
Table 1: Comparison of Asymmetric Cyclopropanation Methods
| Method | Chiral Source | Typical Substrate | Diastereomeric/Enantiomeric Excess |
|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinone | α,β-Unsaturated Amide | High d.r. |
| Catalytic | Rh(II) or Cu(I) with Chiral Ligands | Alkene + Diazoacetate | High e.e. |
Synthetic Applications of Tert Butyl 4 Amino 3 Cyclopropylbutanoate As a Versatile Building Block
Utilization in the Construction of Complex Molecular Architectures
There is no available scientific literature demonstrating the use of tert-butyl 4-amino-3-cyclopropylbutanoate in the total synthesis of natural products or other complex molecular architectures.
Role as a Key Intermediate in Advanced Organic Synthesis Research
No published research could be identified that describes this compound as a key intermediate in any specific, advanced synthetic sequence.
Development of New Synthetic Pathways and Methodologies Utilizing the Aminocyclopropylbutanoate Core
A search of the scientific literature did not reveal any new synthetic methodologies or pathways that have been developed based on the this compound core structure.
Derivatization and Analog Development from Tert Butyl 4 Amino 3 Cyclopropylbutanoate
Synthesis of Structurally Modified Derivatives and Congeners
The generation of derivatives from Tert-butyl 4-amino-3-cyclopropylbutanoate can be systematically approached by modifying its key functionalities. Synthetic chemists can produce a diverse library of compounds by targeting the amine, the ester, or the cyclopropyl (B3062369) group.
Amine-Directed Modifications:
Acylation: The primary amine can readily react with various acylating agents (e.g., acid chlorides, anhydrides) to form a range of amide derivatives.
Alkylation: Nucleophilic substitution reactions with alkyl halides can yield secondary and tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can introduce a wide variety of substituents onto the nitrogen atom.
Ester-Directed Modifications:
Deprotection and Amide Coupling: The tert-butyl ester can be selectively removed under acidic conditions to unmask the carboxylic acid. This acid can then be coupled with various amines to form amide analogs. nih.govorganic-chemistry.org
Transesterification: While challenging due to steric hindrance, it is possible to convert the tert-butyl ester into other esters, such as methyl or ethyl esters, under specific catalytic conditions.
Backbone and Cyclopropyl Modifications:
The synthesis of congeners can also involve alterations to the core butanoate chain or the cyclopropyl ring itself, although this often requires multi-step synthetic sequences starting from different precursors.
Exploration of Structure-Reactivity Relationships through Analog Synthesis
The synthesis of analogs is crucial for understanding how molecular structure influences chemical reactivity and, in a medicinal chemistry context, biological activity. For this compound, several structural features are key determinants of its reactivity.
Steric Effects of the Tert-butyl Group: The bulky tert-butyl group significantly hinders reactions at the carbonyl carbon of the ester. This steric shield makes the ester less susceptible to nucleophilic attack compared to less hindered esters like methyl or ethyl esters. nih.gov This property is often exploited in protecting group strategies, allowing chemists to perform reactions on other parts of the molecule without affecting the ester. researchgate.net
Nucleophilicity of the Amine: The reactivity of the primary amine is a central feature. Introducing electron-withdrawing groups nearby (e.g., through acylation) will decrease its nucleophilicity and basicity. Conversely, alkylation increases steric hindrance around the nitrogen but can enhance its basicity.
Chemical Transformations at the Amine and Ester Functionalities of the Compound
The amine and ester groups are the most accessible sites for chemical transformation. A variety of well-established synthetic methods can be applied to modify these functionalities.
The primary amine serves as a versatile handle for derivatization. Standard reactions include acylation with acid chlorides or anhydrides to form amides, and reductive amination with aldehydes or ketones to produce secondary amines. evitachem.com The tert-butyl ester group is primarily known as a robust protecting group for the carboxylic acid. Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which generates the free carboxylic acid and gaseous isobutylene (B52900). organic-chemistry.orgresearchgate.net Once deprotected, the resulting carboxylic acid can be converted into a variety of other functional groups, including different esters, amides, or even reduced to an alcohol. nih.gov
| Functional Group | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| Primary Amine | Acylation | Acetyl Chloride, Acetic Anhydride | Amide |
| Primary Amine | Sulfonylation | Tosyl Chloride | Sulfonamide |
| Primary Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Secondary/Tertiary Amine |
| Tert-butyl Ester | Deprotection (Hydrolysis) | Trifluoroacetic Acid (TFA), HCl | Carboxylic Acid |
| Carboxylic Acid (post-deprotection) | Amide Coupling | Amine, DCC/EDC | Amide |
| Carboxylic Acid (post-deprotection) | Esterification (Fischer) | Alcohol, Acid Catalyst | Ester (e.g., Methyl, Ethyl) |
Cyclopropyl Ring Modifications and Their Synthetic Implications
The cyclopropyl ring is a key structural feature that imparts specific conformational constraints and physicochemical properties to the molecule. In medicinal chemistry, cyclopropyl groups are often used as bioisosteres for larger, more flexible groups like isopropyl or for unsaturated moieties like vinyl groups.
While direct modification of the cyclopropyl ring on the intact this compound molecule is synthetically challenging, analogs with modified rings are typically prepared through total synthesis. This involves starting with different cyclopropyl-containing building blocks.
Synthetic Implications of the Cyclopropyl Group:
Conformational Rigidity: The three-membered ring locks the adjacent portion of the carbon chain into a more rigid conformation than a comparable acyclic analog. This can be advantageous in drug design for optimizing binding to a biological target.
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic oxidation compared to isopropyl or isobutyl groups, which can improve the pharmacokinetic profile of a drug candidate.
Ring Strain: The inherent strain of the cyclopropyl ring can be harnessed in certain chemical reactions, such as ring-opening under specific catalytic or radical conditions, although these reactions are not typically desired when the ring is intended as a stable structural element.
The development of analogs might involve replacing the cyclopropane (B1198618) with other small rings, such as cyclobutane (B1203170) or oxetane, to fine-tune steric and electronic properties. nih.gov Each modification presents unique synthetic challenges and provides a pathway to novel chemical entities with potentially different reactivity and biological profiles.
Stereochemical Aspects and Conformational Analysis Research of Tert Butyl 4 Amino 3 Cyclopropylbutanoate
Determination of Absolute and Relative Stereochemistry of the Compound
Information regarding the empirical determination of the absolute and relative stereochemistry of tert-butyl 4-amino-3-cyclopropylbutanoate is not documented in available scientific literature. The stereochemical assignment would typically involve techniques such as X-ray crystallography for crystalline derivatives or stereoselective synthesis from chiral precursors of known configuration. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), particularly using chiral resolving agents or through the analysis of nuclear Overhauser effects (NOE), would also be instrumental in establishing the relative stereochemistry of the cyclopropyl (B3062369) and amino groups along the butanoate backbone.
Conformational Preferences and Dynamics of the Cyclopropylbutanoate Moiety
A comprehensive conformational analysis of the cyclopropylbutanoate moiety in this specific molecule has not been reported. Such an analysis would investigate the rotational preferences around the single bonds of the butanoate chain and the orientation of the cyclopropyl and tert-butyl groups. Computational chemistry, employing methods like density functional theory (DFT) or molecular mechanics, would be a primary tool for mapping the potential energy surface and identifying low-energy conformers.
The interplay between the bulky tert-butyl group and the rigid cyclopropyl ring would be expected to significantly influence the conformational landscape. Key parameters of interest would include the dihedral angles along the C2-C3 and C3-C4 bonds of the butanoate chain.
Table 1: Hypothetical Torsional Angle Preferences in this compound (Note: This table is illustrative due to the lack of specific data and represents the type of information that would be presented if available.)
| Dihedral Angle | Predicted Stable Conformation(s) | Energy Barrier (kcal/mol) |
| H-C2-C3-H | Staggered | Data not available |
| C2-C3-C4-N | Gauche, Anti | Data not available |
| C(cyclopropyl)-C3-C4-N | Gauche, Anti | Data not available |
Influence of Stereochemistry on Chemical Reactivity and Selectivity
Without experimental data on the reactivity of this compound, any discussion on the influence of its stereochemistry remains speculative. The spatial arrangement of the amino and cyclopropyl groups would undoubtedly play a critical role in directing the outcome of chemical reactions. For instance, the stereochemistry at C3 and C4 would likely influence the kinetics and stereoselectivity of reactions involving the amino group or the carboxylate functionality. In enzymatic reactions, the specific stereoisomer would be crucial for substrate recognition and binding.
Table 2: Potential Stereodifferentiating Reactions of this compound (Note: This table is for illustrative purposes and lists reactions where stereochemistry would be a key factor.)
| Reaction Type | Substrate Stereocenter(s) | Expected Influence on Outcome |
| N-Acylation | C4-amine | Steric hindrance from the C3-cyclopropyl group could affect reaction rates between different diastereomers. |
| Cyclization Reactions | C3 and C4 | The relative stereochemistry would determine the feasibility and stereochemical outcome of forming cyclic products. |
| Enzymatic Resolution | C3 and C4 | Enzymes would be expected to exhibit high selectivity for one enantiomer or diastereomer. |
Further empirical research is necessary to elucidate the rich stereochemical and conformational details of this compound and its impact on chemical behavior.
Computational Chemistry and Theoretical Studies of Tert Butyl 4 Amino 3 Cyclopropylbutanoate
Quantum Chemical Calculations of Molecular Structure and Reactivity
There are no available studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the optimized geometry, electronic structure, or reactivity descriptors of Tert-butyl 4-amino-3-cyclopropylbutanoate. Consequently, data on bond lengths, bond angles, dihedral angles, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps are absent from the literature.
Exploration of Conformational Space through Molecular Dynamics Simulations
No molecular dynamics (MD) simulations have been published that explore the conformational landscape of this compound. Such studies would provide insight into the molecule's flexibility, preferred shapes in different environments, and the energetic barriers between different conformers, but this research has not yet been undertaken.
Theoretical Studies of Molecular Recognition and Interactions (focused on chemical binding, not biological targets)
There is a lack of theoretical studies on the non-covalent interactions and molecular recognition properties of this compound with other chemical species. Research into its potential for forming host-guest complexes or its binding affinity with other small molecules or surfaces, from a purely chemical perspective, has not been documented.
Advanced Analytical Methodologies in Chemical Research on Tert Butyl 4 Amino 3 Cyclopropylbutanoate
Methodological Development for Reaction Monitoring and Kinetic Analysis
The synthesis of tert-butyl 4-amino-3-cyclopropylbutanoate involves multi-step processes where precise control and monitoring are crucial for optimizing yield and purity. Real-time monitoring of such reactions provides invaluable data for kinetic analysis and process optimization.
In-situ spectroscopic techniques are particularly powerful for continuous reaction monitoring. rsc.orgmt.commdpi.com Fourier Transform Infrared (FTIR) spectroscopy, for instance, can be employed to track the concentration of reactants, intermediates, and the final product by monitoring characteristic vibrational frequencies in real-time. mt.commdpi.com For the synthesis of a tert-butyl ester like this compound, the strong carbonyl (C=O) stretch of the ester group provides a distinct signal that can be easily monitored to follow the progress of the esterification step. mt.com
Table 1: Hypothetical Kinetic Data for the Formation of this compound Monitored by In-Situ FTIR
| Time (minutes) | Reactant A Concentration (mol/L) | Product Concentration (mol/L) |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.72 | 0.28 |
| 30 | 0.61 | 0.39 |
| 60 | 0.40 | 0.60 |
| 90 | 0.25 | 0.75 |
| 120 | 0.15 | 0.85 |
This data is illustrative and represents a typical second-order reaction profile.
Kinetic studies on related compounds, such as the pyrolysis of cyclopropylamine, have demonstrated the utility of kinetic analysis in understanding the reaction mechanisms of molecules containing a cyclopropyl (B3062369) group. rsc.org Such studies reveal that the strained ring can significantly influence reaction pathways and rates.
Techniques for Stereoisomer Separation and Purity Verification in Research Settings
This compound possesses multiple chiral centers, leading to the potential for several stereoisomers. The separation and purification of these stereoisomers are critical, as different stereoisomers can exhibit distinct biological activities and chemical properties.
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful and widely used technique for the separation of enantiomers and diastereomers. phenomenex.comyakhak.orgsigmaaldrich.com For amino acid esters, polysaccharide-based CSPs have shown excellent enantioseparation capabilities. yakhak.org A method for separating the stereoisomers of this compound would involve screening various chiral columns and mobile phase compositions to achieve baseline separation.
A typical chiral HPLC method development would involve testing different CSPs, such as those based on amylose (B160209) or cellulose (B213188) derivatives, with various mobile phases, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol. yakhak.org The retention times of the different stereoisomers would be used to determine the enantiomeric and diastereomeric purity of a synthesized batch.
Table 2: Illustrative Chiral HPLC Separation Data for Stereoisomers of this compound
| Stereoisomer | Retention Time (minutes) | Peak Area (%) |
| (3R,4S) | 8.5 | 49.8 |
| (3S,4R) | 10.2 | 50.2 |
| (3R,4R) | 12.1 | Not Detected |
| (3S,4S) | 13.5 | Not Detected |
This table illustrates a successful enantiomeric separation of a racemic mixture of the (3R,4S) and (3S,4R) enantiomers.
Purity verification would also involve other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and the absence of impurities.
Spectroscopic and Spectrometric Approaches for Mechanistic Insights
Understanding the reaction mechanism is fundamental to controlling and improving a chemical synthesis. Spectroscopic and spectrometric techniques provide detailed information about reaction intermediates and transition states, offering insights into the reaction pathway.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures and can be used to study reaction mechanisms. nih.govresearchgate.net For instance, in the synthesis of tert-butyl esters, NMR can be used to identify key intermediates. nih.govrsc.org ¹H and ¹³C NMR spectra provide information about the connectivity of atoms, while advanced techniques like 2D NMR can reveal through-bond and through-space correlations. The characteristic chemical shifts of the tert-butyl group protons (a sharp singlet) and the protons on the cyclopropyl ring can be used to monitor structural changes during the reaction. nih.gov
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions and is invaluable for identifying reaction products and intermediates. wiley-vch.de High-resolution mass spectrometry (HRMS) can determine the elemental composition of molecules with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting a selected ion to gain structural information. wiley-vch.de The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the tert-butyl group or cleavage of the butanoate chain, providing clues to its structure and the mechanism of its formation. nih.govyoutube.com Studies on the fragmentation of amino acids and cyclopropyl-containing compounds provide a basis for interpreting the mass spectra of this novel molecule. hyphadiscovery.comnih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for Protonated this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |
| [M+H]⁺ | Protonated parent molecule |
| [M+H - 56]⁺ | Loss of isobutylene (B52900) from the tert-butyl group |
| [M+H - 101]⁺ | Loss of the tert-butoxycarbonyl group |
| [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the amino group |
This table presents hypothetical fragmentation data based on common fragmentation pathways for similar structures.
By combining these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical properties, synthesis, and purity of this compound, paving the way for its further investigation and potential applications.
Future Directions and Emerging Research Avenues for Tert Butyl 4 Amino 3 Cyclopropylbutanoate
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like tert-butyl 4-amino-3-cyclopropylbutanoate is increasingly benefiting from the adoption of continuous-flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput.
Future research will likely focus on developing continuous-flow processes for the key steps in the synthesis of this compound and its derivatives. For instance, the continuous-flow synthesis of cyclopropyl (B3062369) ketones and 1,1-cyclopropane aminoketones has been successfully demonstrated, suggesting the feasibility of adapting these methods. researchgate.netmdpi.comrsc.org Such processes could enable precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities.
Automated synthesis platforms, equipped with artificial intelligence, have been developed for the preparation of a wide variety of compounds, including substituted N-(carboxyalkyl)amino-acid tert-butyl esters. nih.gov The integration of such platforms could facilitate the rapid synthesis and screening of a library of derivatives of this compound, accelerating the discovery of new functionalities and applications. These automated systems can perform all synthetic processes, from the mixing of reactants to the isolation of products, unattended, making them highly valuable for synthesizing numerous derivatives. nih.gov
Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis
| Feature | Benefit in the Synthesis of this compound |
|---|---|
| Precise Reaction Control | Improved yield and stereoselectivity of the cyclopropane (B1198618) ring formation and subsequent modifications. |
| Enhanced Safety | Handling of potentially hazardous reagents and intermediates in a closed, controlled environment. |
| Increased Throughput | Rapid production of the target compound and its analogues for screening and development. |
| Facilitated Scale-up | Seamless transition from laboratory-scale synthesis to larger-scale production. |
Sustainable Synthesis and Biocatalytic Approaches in its Production
The principles of green chemistry are driving the development of more sustainable and environmentally friendly synthetic methods. For a molecule like this compound, biocatalysis presents a promising avenue for greener production.
Enzymes, such as transaminases, have shown great potential in the synthesis of chiral amines, which are key structural motifs in many pharmaceuticals. researchgate.netmdpi.comresearchgate.net Future research could explore the use of engineered transaminases for the asymmetric synthesis of the amino group in the 4-position of the butanoate chain, potentially leading to a highly enantioselective and sustainable route. The use of biocatalysts can often circumvent the need for protecting groups and harsh reaction conditions associated with traditional chemical synthesis.
Furthermore, the development of biocatalytic routes to produce γ-aminobutyric acid (GABA) analogues is an active area of research. researchgate.netnih.gov Given that this compound is a GABA analogue, exploring enzymatic pathways for its synthesis is a logical next step. This could involve the use of whole-cell biocatalysts or isolated enzymes to perform key transformations in the synthetic sequence.
Table 2: Potential Biocatalytic Routes for Investigation
| Enzyme Class | Potential Application in Synthesis |
|---|---|
| Transaminases | Asymmetric synthesis of the chiral amine at the C4 position. |
| Decarboxylases | Potential for synthesis from larger, readily available amino acid precursors. |
| Lipases | Enantioselective resolution of racemic intermediates. |
Exploration of Novel Chemical Reactivity Patterns and Transformations
The strained three-membered ring of the cyclopropyl group in this compound imparts unique chemical reactivity that is yet to be fully explored. The inherent ring strain makes the cyclopropane susceptible to ring-opening reactions, which can be a gateway to a variety of new molecular scaffolds.
Future research is expected to delve into the controlled ring-opening of the cyclopropyl moiety under various conditions (e.g., acid-catalyzed, transition-metal-mediated) to generate novel linear or heterocyclic structures. The presence of the adjacent amino and ester functionalities could influence the regioselectivity and stereoselectivity of these transformations, leading to complex and valuable molecular architectures.
Additionally, the amino group of this compound can serve as a handle for a wide range of chemical modifications. Derivatization of this amine through acylation, alkylation, or sulfonylation could lead to a diverse library of compounds with potentially interesting biological activities. The interplay between the reactivity of the cyclopropyl ring and the amino group will be a fertile ground for discovering novel chemical transformations. For instance, new methods for the synthesis of primary cyclopropylamines from nitriles have been developed, which could be adapted for the synthesis of analogues of the target compound. organic-chemistry.org
Potential Research Applications in Advanced Materials Science (without specifying final material properties)
The unique conformational constraints imposed by the cyclopropyl group make this compound an intriguing building block for the synthesis of advanced materials. The rigid cyclopropane unit can influence the packing and secondary structure of polymers, potentially leading to materials with novel structural characteristics.
One promising area of research is the incorporation of this cyclopropyl-containing amino acid into polymer backbones. Cyclopropane-containing monomers have been used in the synthesis of optically transparent copolymers and photosensitive polymers. jomardpublishing.comresearchgate.net The polymerization of monomers derived from this compound could lead to new classes of polyamides or polyesters. The presence of the cyclopropyl group could affect the thermal and mechanical properties of the resulting polymers. For example, the synthesis of poly(2-cyclopropyl-2-oxazoline) has been reported, demonstrating the influence of the cyclopropyl group on polymerization rates. acs.org
Furthermore, the amino and carboxyl functionalities of the deprotected form of this compound could be utilized for the synthesis of self-assembling peptides or peptidomimetics. The rigid cyclopropyl group can act as a conformational lock, pre-organizing the peptide backbone into specific secondary structures. Such materials could find applications in the development of novel hydrogels, nanofibers, or other ordered supramolecular structures. The synthesis of vinyl cyclopropane and dicyclopropyl monomers has also been explored, opening up possibilities for creating polymers with unique topologies. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
